4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate
Description
4'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate is a biphenyl derivative featuring a methyl group at the 4'-position of the biphenyl system and a methyl acetate substituent at the 3-position. Biphenyl-based compounds are critical in pharmaceuticals, materials science, and organic synthesis due to their planar aromatic systems and tunable electronic properties . The methyl and acetate substituents likely influence solubility, reactivity, and intermolecular interactions, making comparisons with structurally similar compounds valuable for inferring its behavior.
Properties
IUPAC Name |
[3-(4-methylphenyl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-6-8-15(9-7-12)16-5-3-4-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONHPHQBIZYLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the biphenyl compound is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4'-methyl-[1,1'-biphenyl]-3-yl)methyl acetate with five structurally related compounds from the evidence, focusing on molecular features, physical properties, and functional group effects.
(4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) Chloride ()
- Molecular Formula : C₁₂H₁₁ClHgN
- Molecular Weight : ~404.04 g/mol (calculated).
- Key Features: Mercury(II) center and amino group at the 4-position.
- Physical Properties : Melting point = 170–172°C .
- Comparison: The mercury substituent introduces significant toxicity and polarizability, contrasting with the non-metallic, ester-based structure of the target compound. The amino group may enhance solubility in polar solvents, whereas the methyl acetate group in the target compound likely reduces polarity.
((1R,2R,3R,5R)-2-Acetoxy-2,3-dihydro-1H-1,5-methanonaphtho[2,1-d][1,3]dioxocin-3-yl)methyl Acetate ()
- Molecular Formula : C₂₁H₂₂O₆ (estimated).
- Key Features : Polycyclic framework with two acetate groups.
- Comparison : The fused naphtho-dioxocin system increases rigidity and steric hindrance compared to the simpler biphenyl backbone of the target compound. This structural complexity may limit synthetic accessibility but enhance thermal stability .
Ethyl 4-([1,1'-Biphenyl]-4-yl)-4-acetamido-2,2-difluoro-3-methylbutanoate ()
- Molecular Formula: C₂₂H₂₃F₂NO₃.
- Key Features : Difluoro and acetamido substituents on a branched chain.
- The ethyl ester group may confer higher lipophilicity than the methyl acetate in the target compound .
4'-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1'-biphenyl]-4-yl Acetate ()
- Molecular Formula : C₂₉H₂₀N₂O₂S.
- Key Features : Benzothiazole-imine moiety at the 4'-position.
- The imine linkage may enhance chelation capacity, contrasting with the ester’s hydrolytic reactivity .
4-Biphenyl-(3'-Methoxy)acetic Acid ()
- Molecular Formula : C₁₅H₁₄O₃.
- Molecular Weight : 242.27 g/mol.
- Key Features : Methoxy group at 3' and carboxylic acid at 4-position.
- Comparison: The carboxylic acid group increases acidity (pKa ~4–5) compared to the neutral methyl acetate.
Biological Activity
4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a biphenyl core with a methyl group at the 4-position and an acetate ester at the 3-position. Its synthesis typically involves palladium-catalyzed reactions followed by esterification processes, making it accessible for further biological evaluation.
The compound has the following chemical identifiers:
- IUPAC Name : [3-(4-methylphenyl)phenyl]methyl acetate
- CAS Number : 126485-54-9
- Molecular Formula : C16H16O2
- InChI : InChI=1S/C16H16O2/c1-12-6-8-15(9-7-12)16-5-3-4-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3
Biological Activity Overview
Research into the biological activity of 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate indicates various potential therapeutic applications. The compound's interactions with biological molecules suggest it may act as a ligand, influencing receptor activity and enzyme modulation.
The mechanisms through which this compound exerts its biological effects include:
- Ligand Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be attributed to their ability to donate electrons and neutralize free radicals.
Research Findings and Case Studies
Several studies have investigated the biological activities associated with biphenyl derivatives, including 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate:
- Antioxidant Properties : Research has indicated that biphenyl derivatives can exhibit significant antioxidant activities, potentially preventing oxidative damage in cells .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, suggesting that 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate could be explored for its potential in treating infections .
- Anti-inflammatory Effects : Compounds within this class have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Comparative Analysis with Similar Compounds
A comparative analysis of 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate with related compounds can provide insights into its unique properties.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Methylbiphenyl | Biphenyl | Limited reactivity |
| 4-Methyldiphenyl | Biphenyl | Varies with substituents |
| 4-Phenyltoluene | Biphenyl derivative | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
